(4-bromophenyl)-(3-nitro-4-pyrrolidin-1-ylphenyl)methanone
Overview
Description
(4-bromophenyl)-(3-nitro-4-pyrrolidin-1-ylphenyl)methanone is an organic compound characterized by the presence of a bromophenyl group, a nitrophenyl group, and a pyrrolidinyl group attached to a methanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromophenyl)-(3-nitro-4-pyrrolidin-1-ylphenyl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: The addition of a bromine atom to the phenyl ring using bromine or a brominating agent.
Pyrrolidinylation: The attachment of a pyrrolidinyl group to the phenyl ring through a nucleophilic substitution reaction.
Methanone Formation: The final step involves the formation of the methanone core through a carbonylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
(4-bromophenyl)-(3-nitro-4-pyrrolidin-1-ylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a catalyst.
Reduction: The bromophenyl group can undergo reduction reactions to form different derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an appropriate solvent.
Major Products
The major products formed from these reactions include amino derivatives, reduced bromophenyl compounds, and substituted phenyl derivatives.
Scientific Research Applications
(4-bromophenyl)-(3-nitro-4-pyrrolidin-1-ylphenyl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-bromophenyl)-(3-nitro-4-pyrrolidin-1-ylphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the bromophenyl and pyrrolidinyl groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (4-chlorophenyl)-(3-nitro-4-pyrrolidin-1-ylphenyl)methanone
- (4-fluorophenyl)-(3-nitro-4-pyrrolidin-1-ylphenyl)methanone
- (4-iodophenyl)-(3-nitro-4-pyrrolidin-1-ylphenyl)methanone
Uniqueness
(4-bromophenyl)-(3-nitro-4-pyrrolidin-1-ylphenyl)methanone is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can enhance the compound’s ability to participate in halogen bonding and other interactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
(4-bromophenyl)-(3-nitro-4-pyrrolidin-1-ylphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O3/c18-14-6-3-12(4-7-14)17(21)13-5-8-15(16(11-13)20(22)23)19-9-1-2-10-19/h3-8,11H,1-2,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDXKPMWVOLMJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(=O)C3=CC=C(C=C3)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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